
Application Notes and Protocols for Western
Blot Detection of ERCC6 Protein

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: ERCC6 protein

CAS No.: 148972-58-1

Cat. No.: B1176580

Get Quote

Introduction: The Challenge of Detecting ERCC6
The Excision Repair Cross-Complementation group 6 (ERCC6) protein, also known as

Cockayne Syndrome B (CSB), is a critical enzyme in the transcription-coupled nucleotide

excision repair (TC-NER) pathway.[1][2][3] This pathway is essential for repairing DNA

damage, particularly lesions that obstruct RNA polymerase II during transcription.[2][4][5] Given

its central role in maintaining genomic stability, aberrant ERCC6 function is linked to severe

genetic disorders like Cockayne syndrome.[1][4][5]

From a practical standpoint, the detection of ERCC6 via Western blot presents several

technical challenges that researchers must overcome for reliable and reproducible results.

These challenges stem from three key characteristics of the protein:

Nuclear Localization: ERCC6 is predominantly found in the nucleus, with enrichment in the

nucleolus and at sites of DNA damage.[2][4] This necessitates efficient nuclear extraction

procedures to ensure the protein is present in the prepared lysate.
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High Molecular Weight: The calculated molecular weight of human ERCC6 is approximately

168 kDa, with an observed weight of around 170 kDa.[6] Large proteins like ERCC6 require

careful optimization of gel electrophoresis and electrotransfer steps to ensure proper

separation and efficient transfer from the gel to the membrane.[7][8]

Potentially Low Abundance: As a DNA repair protein, ERCC6 may not be as abundant as

some structural proteins, making sensitive detection methods crucial.[9][10]

This comprehensive guide provides a detailed, field-proven protocol for the successful Western

blot detection of ERCC6. It addresses the specific challenges mentioned above by explaining

the rationale behind each step, from sample preparation to final detection, ensuring a self-

validating and robust workflow.

Principle of the Method
This protocol is designed to maximize the extraction of nuclear ERCC6, optimize its separation

from other cellular proteins using SDS-PAGE, ensure its efficient transfer to a PVDF

membrane, and facilitate its sensitive detection using a specific primary antibody and a

chemiluminescent secondary antibody.

Workflow Overview
The following diagram illustrates the major steps involved in the Western blot detection of

ERCC6.
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Caption: A streamlined workflow for the Western blot detection of ERCC6 protein.
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Reagent
Recommended
Source/Cat. No.

Purpose

Primary Antibody

Anti-ERCC6/CSB Polyclonal

Antibody
Proteintech, 24291-1-AP

Specific detection of ERCC6

protein. Knockdown/knockout

validated.[6]

Cell Lines

HeLa or DU 145 cells ATCC
Positive control cell lines

known to express ERCC6.[6]

Lysis and Sample Buffers

RIPA Lysis Buffer Thermo Fisher, 89900

Efficiently lyses cells and

extracts nuclear proteins.[11]

[12][13]

2X Laemmli Sample Buffer Bio-Rad, 1610737

Denatures and imparts a

negative charge to proteins for

SDS-PAGE.

Inhibitors

Protease and Phosphatase

Inhibitor Cocktail
Thermo Fisher, 78440

Prevents protein degradation

and dephosphorylation during

sample preparation.[11][14]

Gel Electrophoresis

Tris-acetate or Low % Tris-

glycine Gels
Bio-Rad or Thermo Fisher

Provides optimal resolution for

high molecular weight proteins

like ERCC6.[7][15]

Transfer

PVDF Membrane (0.45 µm) Millipore, IPVH00010
High protein binding capacity,

suitable for large proteins.[10]

Detection
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HRP-conjugated Secondary

Antibody
Jackson ImmunoResearch

Binds to the primary antibody

for signal amplification.

Enhanced Chemiluminescence

(ECL) Substrate
Thermo Fisher, 32106

Generates a light signal for

detection. High sensitivity is

recommended for low

abundance proteins.[9]

Other Reagents

BCA Protein Assay Kit Thermo Fisher, 23225

For accurate protein

concentration measurement.

[11]

Non-fat Dry Milk or BSA Bio-Rad or Sigma-Aldrich
Blocking agent to prevent non-

specific antibody binding.

PBS, TBS, TBST
Standard buffers for washing

and antibody dilutions.

Detailed Protocol
Part 1: Sample Preparation - Nuclear Protein Extraction
Rationale: The choice of lysis buffer is paramount for detecting nuclear proteins. Mild

detergents like NP-40 may not efficiently lyse the nuclear membrane, leading to the loss of

target protein in the pellet.[12][16] RIPA buffer, containing the ionic detergent sodium

deoxycholate and SDS, is more stringent and highly effective for extracting proteins from all

cellular compartments, including the nucleus.[11][13] The inclusion of protease and

phosphatase inhibitors is critical to prevent the degradation of ERCC6 during the extraction

process.[10][14]

Procedure:

Cell Culture and Harvesting:

Culture HeLa, DU 145, or other desired cell lines to 80-90% confluency.
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Place the culture dish on ice, aspirate the culture medium, and wash the cells twice with

ice-cold PBS.[11]

Aspirate the final PBS wash completely.

Cell Lysis:

Prepare fresh, ice-cold RIPA lysis buffer supplemented with a protease and phosphatase

inhibitor cocktail immediately before use.[11][12]

Add an appropriate volume of supplemented RIPA buffer to the plate (e.g., 500 µL for a 10

cm plate).

Use a cell scraper to scrape the cells off the plate and transfer the resulting lysate to a pre-

chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to facilitate

lysis.[13][16]

Lysate Clarification and Sonication:

To ensure the release of DNA-bound proteins and to reduce viscosity, sonicate the lysate

on ice.[12][14] Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off) to

avoid overheating and protein denaturation.

Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[11]

Carefully transfer the supernatant, which contains the total cellular proteins, to a new pre-

chilled tube.

Protein Quantification:

Determine the protein concentration of the lysate using a BCA protein assay.[11] This is

crucial for ensuring equal loading of samples onto the gel.

Part 2: SDS-PAGE - Separating a High Molecular Weight
Protein
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Rationale: Standard 10% or 12% polyacrylamide gels are not ideal for resolving very large

proteins. High molecular weight proteins like ERCC6 (~170 kDa) can become compressed at

the top of the resolving gel, leading to poor separation and transfer.[7] Using a low-percentage

(e.g., 7.5%) Tris-glycine gel or a pre-cast Tris-acetate gel provides a larger pore size, allowing

for better migration and resolution of large proteins.[7][15]

Procedure:

Sample Preparation for Loading:

In a microcentrifuge tube, mix 20-40 µg of protein lysate with 2X Laemmli sample buffer.

Heat the samples at 70°C for 10 minutes or 95°C for 5 minutes to denature the proteins.

Note: For some proteins, lower temperatures can prevent aggregation.[17]

Gel Electrophoresis:

Assemble the electrophoresis apparatus using a low-percentage polyacrylamide gel (e.g.,

7.5% Tris-glycine or a 3-8% Tris-acetate gradient gel).

Load the prepared samples and a high-range molecular weight marker into the wells.

Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom

of the gel.[8] Keeping the apparatus cool, for instance by running it in a cold room or with

an ice pack, can improve band sharpness.[8]

Part 3: Protein Transfer - Ensuring Efficiency for a Large
Protein
Rationale: The transfer of high molecular weight proteins from the gel to the membrane is often

a rate-limiting step. Wet transfer is generally more efficient than semi-dry transfer for large

proteins.[8][17] Performing the transfer overnight at a low, constant voltage in a cold

environment (4°C) maximizes transfer efficiency while minimizing heat generation that could

compromise the process.[8] The addition of a low concentration of SDS (up to 0.02%) to the

transfer buffer can aid in the elution of large proteins from the gel matrix.[7]

Procedure:
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Membrane Activation:

Cut a piece of PVDF membrane (0.45 µm pore size) to the dimensions of the gel.

Activate the membrane by immersing it in methanol for 30 seconds, followed by a brief

rinse in deionized water and then equilibration in transfer buffer.

Assembling the Transfer Stack:

Assemble the transfer sandwich (cathode -> fiber pad -> filter paper -> gel -> PVDF

membrane -> filter paper -> fiber pad -> anode), ensuring no air bubbles are trapped

between the gel and the membrane.[10]

Wet Electrotransfer:

Place the transfer cassette into a wet transfer tank filled with cold transfer buffer.

Perform the transfer at 30V overnight at 4°C or at 100V for 2 hours. Optimization may be

required.

Part 4: Immunodetection - Achieving High Sensitivity
Rationale: Proper blocking is essential to prevent non-specific binding of the primary antibody,

which can lead to high background.[17] The primary antibody dilution and incubation time are

critical parameters that should be optimized. For low-abundance targets, a higher antibody

concentration and an overnight incubation at 4°C are often beneficial.[10] The use of a high-

sensitivity ECL substrate is recommended to detect the signal from low-abundance proteins

like ERCC6.[9]

Procedure:

Blocking:

After transfer, rinse the membrane briefly with TBST.

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room

temperature with gentle agitation.
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Primary Antibody Incubation:

Dilute the anti-ERCC6 primary antibody in the blocking buffer. A starting dilution of 1:1000

to 1:3000 is recommended.[6]

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Washing:

Wash the membrane three times for 10 minutes each with TBST at room temperature.

Secondary Antibody Incubation:

Dilute the HRP-conjugated secondary antibody in blocking buffer according to the

manufacturer's instructions.

Incubate the membrane with the secondary antibody solution for 1 hour at room

temperature with gentle agitation.

Final Washes and Detection:

Wash the membrane three times for 10 minutes each with TBST.

Prepare the ECL substrate according to the manufacturer's protocol.

Incubate the membrane with the ECL substrate for the recommended time (typically 1-5

minutes).

Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure

times to achieve an optimal signal-to-noise ratio.[17]
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Issue Potential Cause Suggested Solution

No or Weak Signal

1. Inefficient nuclear protein

extraction.2. Low abundance

of ERCC6.3. Inefficient protein

transfer.4. Inactive primary or

secondary antibody.

1. Confirm nuclear lysis by

probing for a known nuclear

loading control (e.g., Lamin B1

or PCNA).[16] Ensure use of

RIPA buffer and sonication.2.

Increase the amount of protein

loaded per well (up to 50 µg).

[10] Use a high-sensitivity ECL

substrate.[9]3. Confirm transfer

by staining the membrane with

Ponceau S after transfer.[10]

Optimize transfer time and

consider adding 0.01% SDS to

the transfer buffer.[7]4. Use

fresh antibody dilutions and

test antibody activity with a

positive control.[10]

High Background

1. Insufficient blocking.2.

Primary antibody concentration

too high.3. Insufficient

washing.

1. Increase blocking time to 2

hours or use a different

blocking agent (e.g., switch

from milk to BSA or vice

versa).[17]2. Perform an

antibody titration to determine

the optimal concentration.

[17]3. Increase the number

and duration of wash steps.
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Non-specific Bands

1. Primary antibody

concentration too high.2.

Protein degradation.3. Non-

specific binding of the

secondary antibody.

1. Decrease the primary

antibody concentration and/or

increase the stringency of the

washes.2. Ensure protease

inhibitors are always added

fresh to the lysis buffer.[14]3.

Run a control lane with only

the secondary antibody to

check for non-specific binding.

Smeared Bands at High MW

1. Poor gel resolution.2.

Viscous lysate due to

incomplete DNA shearing.3.

Protein aggregation.

1. Use a lower percentage or

gradient gel.[7][15] Ensure the

running buffer is fresh and the

apparatus does not overheat.

[8]2. Optimize the sonication

step to ensure the lysate is no

longer viscous before

centrifugation.[12][14]3. Try a

lower denaturation

temperature (e.g., 70°C for 10-

20 minutes) before loading.[17]
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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